molecular formula C19H22FN5O2 B2534149 2-ethyl-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butanamide CAS No. 1021030-68-1

2-ethyl-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butanamide

Cat. No. B2534149
CAS RN: 1021030-68-1
M. Wt: 371.416
InChI Key: FHMXWKJUGPIXAM-UHFFFAOYSA-N
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Description

This compound, also known as 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethanamine, has a CAS Number of 1204297-70-0 . It has a molecular weight of 273.27 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12FN5O/c14-10-3-1-9(2-4-10)13-17-16-11-5-6-12(18-19(11)13)20-8-7-15/h1-6H,7-8,15H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

As mentioned earlier, this compound is solid in physical form and has a molecular weight of 273.27 . More detailed physical and chemical properties could not be found in the available resources.

Scientific Research Applications

Synthesis and Chemical Properties

Compounds related to triazolo[4,3-b]pyridazine, including various derivatives, have been synthesized through multiple methods, demonstrating the chemical versatility and potential for modification of this core structure. For instance, the synthesis of different heterocycles from 3-hydrazinopyridazine has been explored, leading to the creation of compounds with potential biological activities (Deeb, Hassaneen, & Kotb, 2005). This highlights the synthetic routes available to modify the triazolo[4,3-b]pyridazine scaffold for targeted scientific applications.

Antimicrobial and Anticancer Activities

The structural framework of triazolo[4,3-b]pyridazine derivatives has been investigated for antimicrobial and anticancer activities. Novel derivatives have shown promise in these fields, with specific compounds exhibiting significant antioxidant and anticancer activities against various cell lines (Tumosienė et al., 2020). Such studies indicate the potential of these compounds in developing new therapeutic agents.

Material Science and Photophysical Properties

The mesoionic oxazolo[3,2-b]pyridazin-2-one derivatives, which share a similar heterocyclic core with the compound , have been studied for their spectroscopic properties in both solution and solid states (Vasilescu et al., 2004). These studies contribute to our understanding of the photophysical behaviors of such compounds, which could be pivotal in the development of optical materials or sensors.

Neurokinin-1 Receptor Antagonists

Research on closely related structures has led to the discovery of compounds acting as neurokinin-1 receptor antagonists, suitable for clinical administration due to their solubility and efficacy (Harrison et al., 2001). This illustrates the potential of the triazolo[4,3-b]pyridazine core in developing new drugs with specific receptor targets.

properties

IUPAC Name

2-ethyl-N-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5O2/c1-3-13(4-2)19(26)21-11-12-27-17-10-9-16-22-23-18(25(16)24-17)14-5-7-15(20)8-6-14/h5-10,13H,3-4,11-12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMXWKJUGPIXAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCCOC1=NN2C(=NN=C2C3=CC=C(C=C3)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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